molecular formula C14H14N2O B2657679 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine CAS No. 2194848-35-4

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine

Cat. No.: B2657679
CAS No.: 2194848-35-4
M. Wt: 226.279
InChI Key: ZQVRHDDSPFEFEV-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine is a chemical compound that features a pyrazine ring bonded to a tetrahydronaphthalen-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with pyrazine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetic Acid: This compound has a similar structure but features an acetic acid group instead of a pyrazine ring.

    2-chloro-6-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazine: This derivative includes a chlorine atom, which may alter its chemical and biological properties.

Uniqueness

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine is unique due to its specific combination of the tetrahydronaphthalen-1-yloxy group and the pyrazine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-6-12-11(4-1)5-3-7-13(12)17-14-10-15-8-9-16-14/h1-2,4,6,8-10,13H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVRHDDSPFEFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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